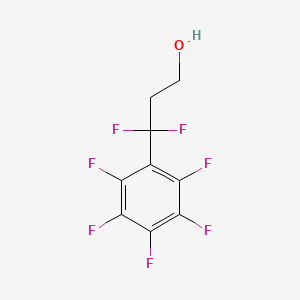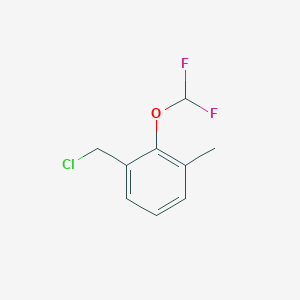
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol: is a chemical compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronics and other high-tech applications.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The enol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Comparison: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol is unique due to the presence of both a trifluoromethyl group and an enol functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The phenyl group also contributes to its unique aromatic characteristics, making it a valuable compound for various applications.
Propiedades
Número CAS |
89524-19-6 |
|---|---|
Fórmula molecular |
C11H11F3O |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10,15H,8H2/b7-4+ |
Clave InChI |
GFWBPEOMDFEILL-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)O |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
